

Application Notes and Protocols for Cy7-YNE in Super-Resolution Microscopy

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Compound of Interest

Compound Name: Cy7-YNE
Cat. No.: B15553537

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These application notes provide a comprehensive guide to utilizing **Cy7-YNE**, a near-infrared fluorescent probe, for super-resolution microscopy techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy) and DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography). This document includes detailed protocols for labeling and imaging, quantitative performance data, and visualizations of experimental workflows.

Introduction to Cy7-YNE

Cy7-YNE is a derivative of the Cy7 cyanine dye, featuring a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". Its fluorescence emission in the near-infrared spectrum (~773 nm) makes it well-suited for super-resolution imaging, as this region minimizes autofluorescence from biological samples, leading to an improved signal-to-noise ratio.

Quantitative Performance Data

The performance of a fluorophore is critical for the quality of super-resolution images. The following table summarizes the key photophysical properties and performance metrics of Cy7, which are expected to be comparable to **Cy7-YNE**, in the context of dSTORM.

Parameter	Value	Notes
Excitation Maximum (λ_{ex})	~750 nm	Varies slightly with conjugation and environment.
Emission Maximum (λ_{em})	~773 nm	In the near-infrared range, reducing background.
Molar Extinction Coefficient (ϵ)	~199,000 $\text{cm}^{-1}\text{M}^{-1}$	High absorbance contributes to brightness.
Fluorescence Quantum Yield (Φ)	~0.3	Moderate quantum yield.
Photon Yield (photons/event)	500 - 1,500	In dSTORM imaging buffer. Higher photon yield leads to better localization precision. [1]
Localization Precision	15 - 30 nm	Dependent on photon yield and optical setup. [1]
Photostability (Blinking Cycles)	Moderate	Sufficient for acquiring the necessary single-molecule localizations for image reconstruction. [1]

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with Cy7-YNE via Click Chemistry

This protocol describes the covalent attachment of **Cy7-YNE** to a protein of interest that has been metabolically or enzymatically modified to contain an azide group.

Materials:

- Azide-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)
- Cy7-YNE**

- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1.5x Protein Labeling Buffer (containing copper(II) sulfate and THPTA ligand)
- Ascorbic acid (freshly prepared 50 mM solution in water)
- Size-exclusion chromatography column (e.g., PD-10) or dialysis equipment

Procedure:

- Prepare Stock Solutions:
 - Dissolve **Cy7-YNE** in anhydrous DMSO to a concentration of 10 mM.
 - Prepare a fresh 50 mM solution of ascorbic acid in water. This solution is prone to oxidation and should be used promptly.[\[2\]](#)[\[3\]](#)
- Reaction Setup:
 - In a microcentrifuge tube, add the azide-modified protein solution. The volume of the protein solution should not exceed one-third of the final reaction volume.[\[2\]](#)
 - Add the 1.5x protein labeling buffer to the protein solution and mix gently by vortexing.[\[2\]](#)
 - Add the 10 mM **Cy7-YNE** stock solution to the reaction mixture. A 3- to 10-fold molar excess of the dye over the protein is recommended, but may require optimization.[\[3\]](#) Vortex the solution thoroughly.
- Initiate the Click Reaction:
 - It is recommended to degas the mixture to remove oxygen, which can interfere with the reaction. This can be done by bubbling argon or nitrogen gas through the solution for 5-10 minutes or by using a vacuum.[\[2\]](#)[\[3\]](#)
 - Add the freshly prepared 50 mM ascorbic acid solution to the reaction mixture to a final concentration of 2.5 mM to reduce Cu(II) to the catalytic Cu(I).[\[2\]](#)
 - Purge the headspace of the tube with inert gas and cap it tightly.

- Incubation:
 - Incubate the reaction mixture for 8-16 hours at room temperature, protected from light, with gentle shaking.[3]
- Purification of the Labeled Protein:
 - Separate the **Cy7-YNE**-labeled protein from unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., PD-10) equilibrated with an appropriate storage buffer (e.g., PBS).[2] Alternatively, dialysis can be used.
 - Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically.

Protocol 2: dSTORM Imaging of Cy7-YNE Labeled Cellular Structures

This protocol outlines the general procedure for performing dSTORM imaging on cells labeled with **Cy7-YNE**.

Materials:

- Cells cultured on high-precision glass coverslips
- **Cy7-YNE** labeled antibodies or other targeting moieties
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- dSTORM imaging buffer (containing a thiol such as β -mercaptoethanol (BME) or mercaptoethylamine (MEA) and an oxygen scavenging system like GLOX)
- Super-resolution microscope equipped with appropriate lasers (e.g., 750 nm for excitation and 405 nm for reactivation) and a sensitive camera.

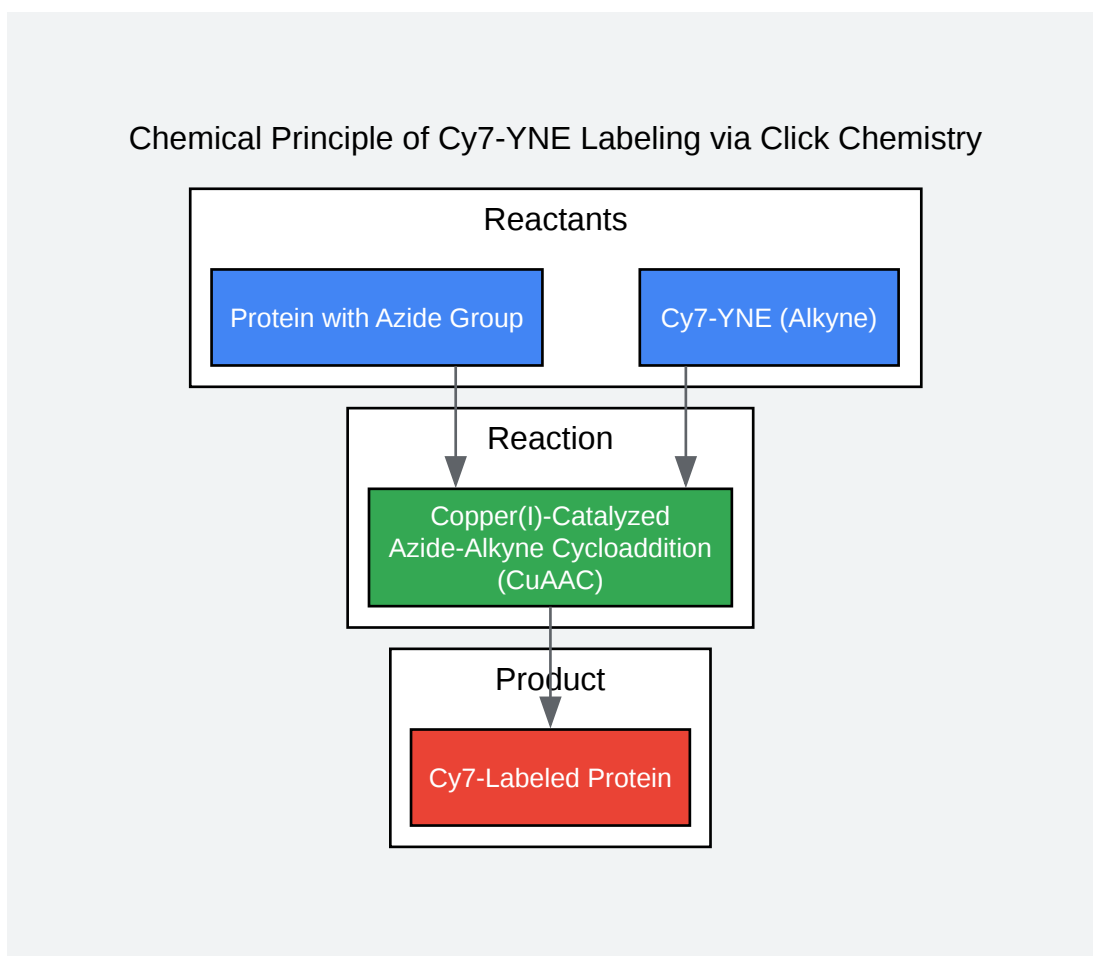
Procedure:

- Cell Culture and Labeling:
 - Culture cells of interest on high-precision glass coverslips suitable for microscopy.
 - Fix, permeabilize, and block the cells using standard immunofluorescence protocols.
 - Incubate the cells with the **Cy7-YNE** labeled primary or secondary antibody at the optimized concentration.
 - Wash the cells thoroughly to remove unbound antibodies.
- Sample Mounting:
 - Mount the coverslip onto a microscope slide with a small volume of dSTORM imaging buffer.
 - Seal the coverslip to prevent evaporation and oxygen entry.
- Image Acquisition:
 - Place the slide on the super-resolution microscope.
 - Use a high-power laser (e.g., 750 nm) to excite the **Cy7-YNE** fluorophores, driving them into a dark state.^[1]
 - Individual molecules will spontaneously return to the fluorescent state, or their return can be promoted by a low-power activation laser (e.g., 405 nm).^[1]
 - Acquire a series of thousands of images (frames) to capture the stochastic blinking of single **Cy7-YNE** molecules.
- Image Reconstruction:
 - Process the acquired image series using a localization software package. This software identifies the precise location of each blinking event in each frame.

- The accumulated localizations are then used to reconstruct a super-resolved image of the labeled structure.

Visualizations

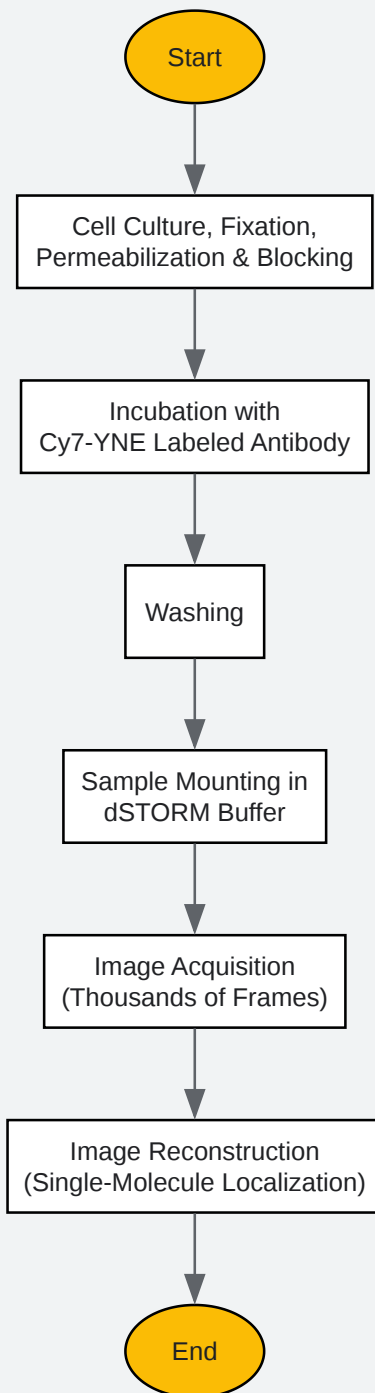
The following diagrams illustrate key concepts and workflows related to the use of **Cy7-YNE** in super-resolution microscopy.



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*Principle of **Cy7-YNE** labeling.*

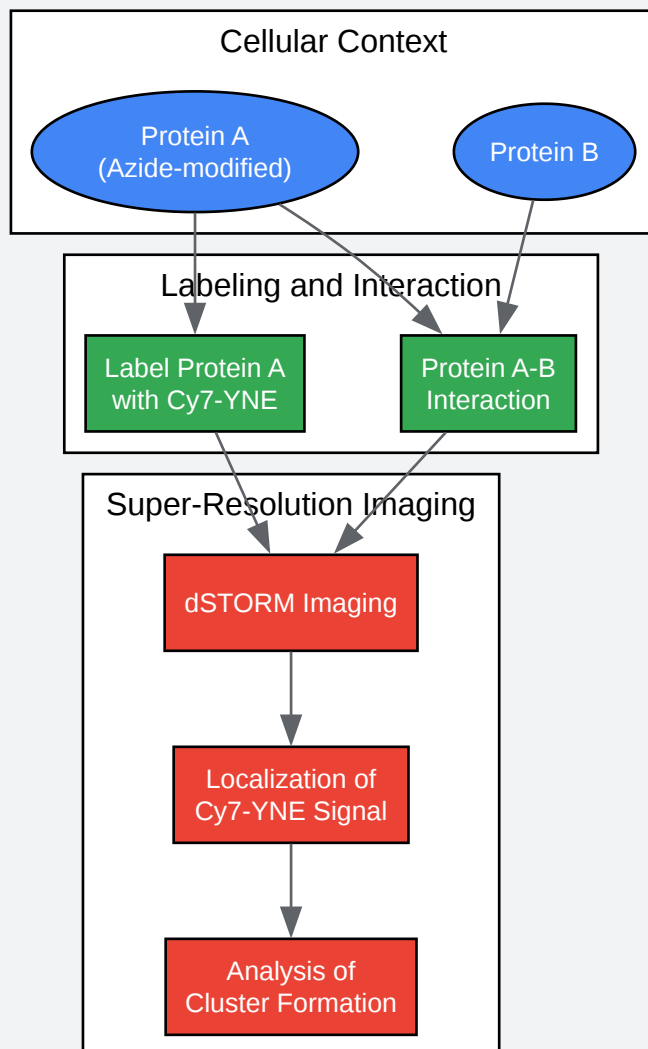
Experimental Workflow for dSTORM Imaging



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A typical dSTORM experimental workflow.

Visualizing Protein-Protein Interactions with Cy7-YNE



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